Methyl 6-hydroxy-4-methylpicolinate
Description
Methyl 6-hydroxy-4-methylpicolinate is a pyridine-derived ester featuring hydroxyl and methyl substituents at the 6- and 4-positions, respectively. These derivatives are commonly studied in medicinal chemistry and materials science due to their versatile reactivity and biological activity .
Properties
Molecular Formula |
C8H9NO3 |
|---|---|
Molecular Weight |
167.164 |
IUPAC Name |
methyl 4-methyl-6-oxo-1H-pyridine-2-carboxylate |
InChI |
InChI=1S/C8H9NO3/c1-5-3-6(8(11)12-2)9-7(10)4-5/h3-4H,1-2H3,(H,9,10) |
InChI Key |
NYUABOLLRLJEDP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)NC(=C1)C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Positioning and Functional Group Influence
Key structural analogs include:
- Hydroxyl vs. Chloro Groups : The hydroxyl group in Methyl 6-hydroxy-4-methylpicolinate likely increases polarity and hydrogen-bonding capacity compared to chloro-substituted analogs like Methyl 6-chloro-4-methylpicolinate. This difference may influence solubility and biological interactions .
- Methyl vs. Methoxy Groups : Methyl 4-methoxypyridine-2-carboxylate’s methoxy group improves solubility relative to methyl substituents, suggesting that the hydroxyl group in the target compound could further enhance hydrophilicity .
Physical and Chemical Properties
- Thermal Stability : Methyl ester derivatives generally exhibit moderate stability, with decomposition temperatures influenced by substituent electron-withdrawing/donating effects .
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